molecular formula C14H18O2 B1612305 1-Benzylcyclohexanecarboxylic acid CAS No. 72335-55-8

1-Benzylcyclohexanecarboxylic acid

Cat. No. B1612305
CAS RN: 72335-55-8
M. Wt: 218.29 g/mol
InChI Key: KIBHWMRCNKMKQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzylcyclohexanecarboxylic acid is a chemical compound with the linear formula C14H18O2 . It is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular structure of 1-Benzylcyclohexanecarboxylic acid consists of a benzyl group attached to a cyclohexane ring, which is further connected to a carboxylic acid group . The molecule has a molecular weight of 218.298 g/mol .

Scientific Research Applications

  • Double Decarboxylative Coupling Reactions
    • Field : Organic Chemistry
    • Application : The double decarboxylative coupling reaction between two molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .
    • Method : This synthetic strategy utilizes carboxylic acids as easily accessible, non-toxic, and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
    • Results : This method is considered an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .
  • Precursor to Nylon-6

    • Field : Polymer Chemistry
    • Application : Cyclohexanecarboxylic acid is a precursor to the nylon-6 precursor caprolactam .
    • Method : This involves its reaction with nitrosylsulfuric acid .
    • Results : The product of this reaction, caprolactam, is a key ingredient in the production of nylon-6, a widely used synthetic polymer .
  • Oxidation to Cyclohexene

    • Field : Organic Chemistry
    • Application : Cyclohexanecarboxylic acid can be oxidized to cyclohexene .
    • Method : The specific oxidation process would depend on the choice of oxidizing agent and reaction conditions .
    • Results : Cyclohexene is a useful intermediate in various organic syntheses .
  • Synthesis of Other Organic Compounds

    • Field : Organic Chemistry
    • Application : Cyclohexanecarboxylic acid serves as an important intermediate in the synthesis of a variety of other organic compounds, including esters, amides, anhydrides, and other derivatives .
    • Method : The specific synthesis process would depend on the choice of reactants and reaction conditions .
    • Results : These derivatives have a wide range of applications in various fields, including pharmaceuticals, perfumes, flavors, and agriculture .
  • Production of Perfumes and Flavors

    • Field : Food and Fragrance Industry
    • Application : Cyclohexanecarboxylic acid is used in the production of perfumes and flavors, as its slight sour taste and mild odor can contribute to the overall profile of these products .
    • Method : The specific production process would depend on the choice of other ingredients and production conditions .
    • Results : The resulting products are used in a wide range of consumer goods .
  • Precursor for Pesticides

    • Field : Agriculture
    • Application : Cyclohexanecarboxylic acid serves as a precursor for the production of specific types of pesticides .
    • Method : The specific production process would depend on the choice of other ingredients and production conditions .
    • Results : The resulting pesticides are used to protect crops from pests .

properties

IUPAC Name

1-benzylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c15-13(16)14(9-5-2-6-10-14)11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBHWMRCNKMKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90608897
Record name 1-Benzylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylcyclohexanecarboxylic acid

CAS RN

72335-55-8
Record name 1-Benzylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzylcyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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